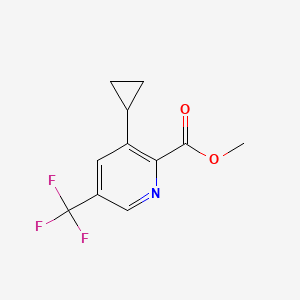
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 4th position on the tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions are tailored to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: Formation of various reduced derivatives
Substitution: Formation of substituted tetrahydronaphthalenes
Aplicaciones Científicas De Investigación
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its reactivity and binding affinity to various receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a fluorine atom and two methyl groups on the tetrahydronaphthalene ring system. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H15FO |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
7-fluoro-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H15FO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,11,14H,5-6H2,1-2H3 |
Clave InChI |
WPYVOTSTLOURJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


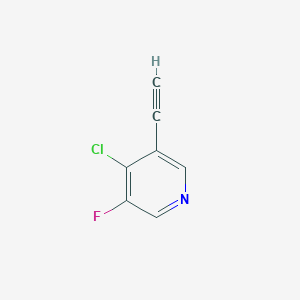
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)

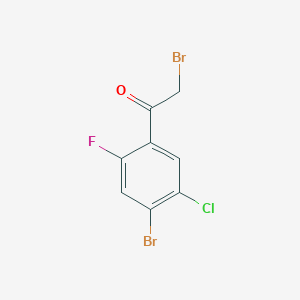


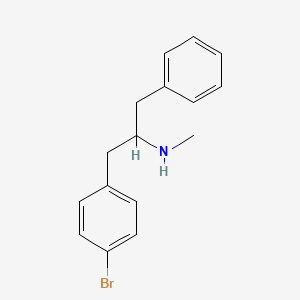

![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
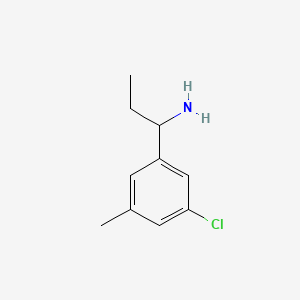


![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
